
5-ブロモ-2-シアノ-3-(トリフルオロメチル)ピリジン
説明
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a cyano group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring
科学的研究の応用
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique chemical properties.
作用機序
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are often used as intermediates in the synthesis of more complex molecules .
Mode of Action
Trifluoromethylpyridines are known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .
Biochemical Pathways
It’s known that trifluoromethylpyridines can affect various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmacokinetics
The presence of the trifluoromethyl group can often enhance the metabolic stability and lipophilicity of a compound, potentially improving its bioavailability .
Result of Action
Compounds containing a trifluoromethyl group are known to have various biological activities, including potential imaging agents for various biological applications .
Action Environment
It’s known that the stability of organoboron reagents, which are often used in reactions with trifluoromethylpyridines, can be influenced by environmental conditions .
生化学分析
Biochemical Properties
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can act as a substrate for various enzymes, leading to the formation of biologically active compounds. The interactions between 5-bromo-2-cyano-3-(trifluoromethyl)pyridine and enzymes typically involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-bromo-2-cyano-3-(trifluoromethyl)pyridine on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, 5-bromo-2-cyano-3-(trifluoromethyl)pyridine can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-bromo-2-cyano-3-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, 5-bromo-2-cyano-3-(trifluoromethyl)pyridine may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-2-cyano-3-(trifluoromethyl)pyridine can change over time due to factors such as stability and degradation. This compound is generally stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 5-bromo-2-cyano-3-(trifluoromethyl)pyridine can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 5-bromo-2-cyano-3-(trifluoromethyl)pyridine in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, 5-bromo-2-cyano-3-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, including organ damage or disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of 5-bromo-2-cyano-3-(trifluoromethyl)pyridine can influence its metabolic flux and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, 5-bromo-2-cyano-3-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 5-bromo-2-cyano-3-(trifluoromethyl)pyridine can affect its accumulation and activity in different tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 5-bromo-2-cyano-3-(trifluoromethyl)pyridine is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-bromo-2-cyano-3-(trifluoromethyl)pyridine may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine typically involves the bromination of 2-cyano-3-(trifluoromethyl)pyridine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure the selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in ether solvents or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.
Reduction: Formation of amines or other reduced derivatives from the cyano group.
Oxidation: Formation of carboxylic acids or other oxidized products from the cyano group.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKRLOGKCRQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719241 | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-57-7 | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



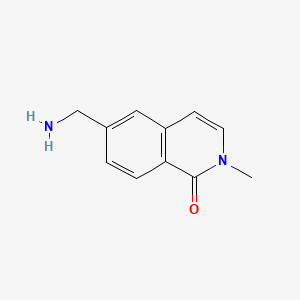
![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)
![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)

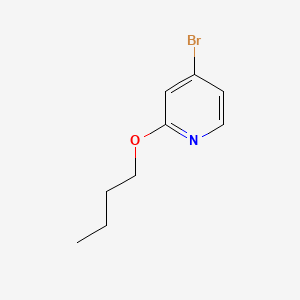
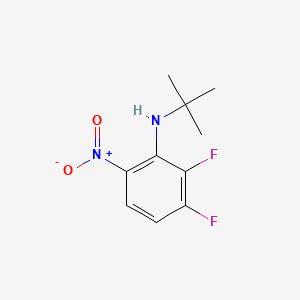



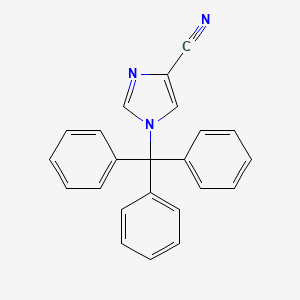
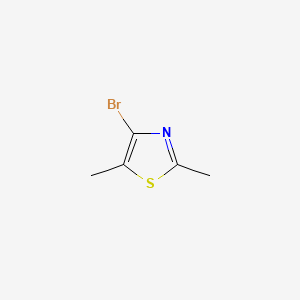
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)
